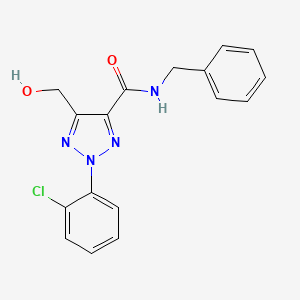
N-benzyl-2-(2-chlorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-(2-chlorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(2-chlorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the benzyl group: This step involves the alkylation of the triazole ring with benzyl chloride in the presence of a base such as sodium hydride.
Chlorophenyl group addition: The chlorophenyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
N-ベンジル-2-(2-クロロフェニル)-5-(ヒドロキシメチル)-2H-1,2,3-トリアゾール-4-カルボキサミドは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗真菌性などの潜在的な生物活性を研究されています。
医学: 多くの薬物に共通するトリアゾールコアを持つため、医薬品としての潜在的な用途が調査されています。
産業: 新規材料の開発や様々な化学反応の触媒として使用されています。
作用機序
N-ベンジル-2-(2-クロロフェニル)-5-(ヒドロキシメチル)-2H-1,2,3-トリアゾール-4-カルボキサミドの作用機序には、特定の分子標的との相互作用が関与しています。トリアゾール環は、酵素や受容体と相互作用し、その活性を阻害する可能性があります。ベンジル基とクロロフェニル基は、化合物のこれらの標的に対する結合親和性と選択性を高めることができます。ヒドロキシメチル基は、水素結合に関与し、化合物がその標的との相互作用をさらに安定化させることができます。
類似の化合物:
- N-ベンジル-2-(2-クロロフェニル)アセトアミド
- N-ベンジル-2-(2-クロロフェニル)チオアセトアミド
- N-ベンジル-2-(2-クロロフェニル)メチルアミン
比較: N-ベンジル-2-(2-クロロフェニル)-5-(ヒドロキシメチル)-2H-1,2,3-トリアゾール-4-カルボキサミドは、独特の化学的および生物学的特性を付与するトリアゾール環の存在により、ユニークです。ヒドロキシメチル基も、化学修飾と生物学的標的との相互作用のための追加の部位を提供することにより、そのユニークさを加えています。類似の化合物と比較して、この化合物は、これらの構造的特徴により、生物活性と選択性が向上している可能性があります。
類似化合物との比較
- N-benzyl-2-(2-chlorophenyl)acetamide
- N-benzyl-2-(2-chlorophenyl)thioacetamide
- N-benzyl-2-(2-chlorophenyl)methylamine
Comparison: N-benzyl-2-(2-chlorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The hydroxymethyl group also adds to its uniqueness by providing additional sites for chemical modification and interaction with biological targets. Compared to similar compounds, this compound may exhibit enhanced biological activity and selectivity due to these structural features.
特性
分子式 |
C17H15ClN4O2 |
|---|---|
分子量 |
342.8 g/mol |
IUPAC名 |
N-benzyl-2-(2-chlorophenyl)-5-(hydroxymethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C17H15ClN4O2/c18-13-8-4-5-9-15(13)22-20-14(11-23)16(21-22)17(24)19-10-12-6-2-1-3-7-12/h1-9,23H,10-11H2,(H,19,24) |
InChIキー |
BTSKZUPCVKMXPV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NN(N=C2CO)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cyclohexyl 2-(4-oxo-6-phenylthieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetate](/img/structure/B11372611.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxy-N-(prop-2-en-1-yl)benzenesulfonamide](/img/structure/B11372612.png)
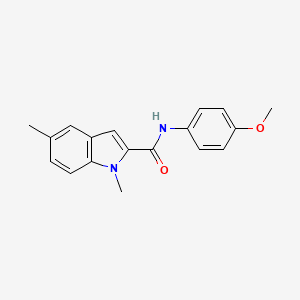
![N-benzyl-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11372617.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-diphenylethanone](/img/structure/B11372621.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide](/img/structure/B11372632.png)
![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B11372646.png)
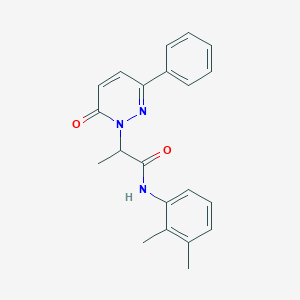
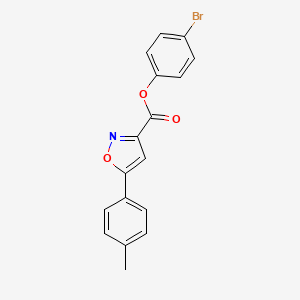
![5-chloro-N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11372655.png)
![2-(benzylsulfonyl)-5-chloro-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B11372666.png)
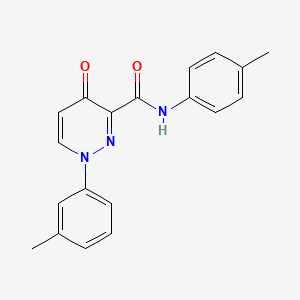
![1-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11372693.png)
![Butyl 4-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate](/img/structure/B11372697.png)
